molecular formula C10H13ClN2O2S B1608925 1-[(3-Chlorophenyl)sulfonyl]piperazine CAS No. 233261-85-3

1-[(3-Chlorophenyl)sulfonyl]piperazine

Cat. No. B1608925
M. Wt: 260.74 g/mol
InChI Key: BLZOIBGTCWDWIL-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has been widely used in scientific research due to its unique properties. CSP is a piperazine derivative that has a sulfonyl group attached to a chlorophenyl ring. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, neuroscience, and biochemistry.

Scientific Research Applications

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were designed and synthesized as adenosine A2B receptor antagonists. The most potent compounds exhibited subnanomolar affinity and high selectivity for the A2B receptor, indicating their potential as pharmacological tools for targeting this receptor, with one compound, PSB-603, being developed as an A2B-specific antagonist showing virtually no affinity for other adenosine receptors (Borrmann et al., 2009).

Synthesis of Pharmaceutical Intermediates

The synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, was reported. This process involved alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2%. The structure of the final product was confirmed by IR and 1H-NMR, demonstrating the compound's utility in the synthesis of various pharmaceuticals (Quan, 2006).

Anticancer and Antituberculosis Activities

A series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and screened for in vitro anticancer and antituberculosis activities. Some compounds exhibited significant activities against both targets, highlighting the therapeutic potential of these derivatives in treating cancer and tuberculosis (Mallikarjuna et al., 2014).

Molecular Hybridization for Anticancer Properties

Combretastatin-A4 acids were integrated with sulfonyl piperazine scaffolds, and their in vitro antiproliferative activity was evaluated against various human cancer cell lines. One compound showed significant activity, demonstrating the effectiveness of the molecular hybridization approach in designing new chemical entities with enhanced biological properties (Jadala et al., 2019).

Antimicrobial and Antioxidant Activities

Novel 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and characterized for their potential as antimicrobial and antioxidant agents. Specific compounds showed promising activities, indicating their potential application in developing new treatments for microbial infections and oxidative stress-related conditions (Kumar et al., 2007).

properties

IUPAC Name

1-(3-chlorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZOIBGTCWDWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366543
Record name 1-[(3-chlorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)sulfonyl]piperazine

CAS RN

233261-85-3
Record name 1-[(3-Chlorophenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=233261-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-chlorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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